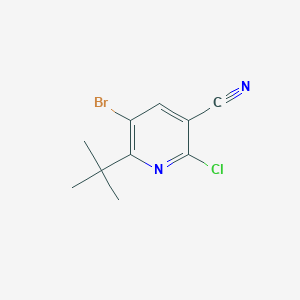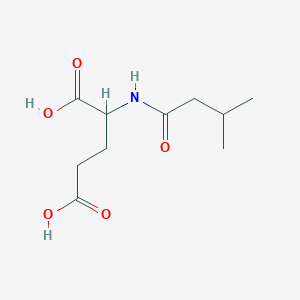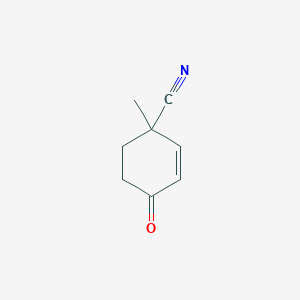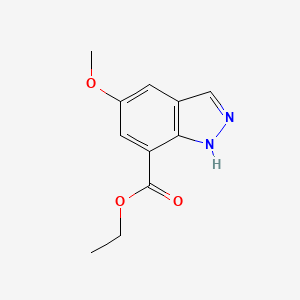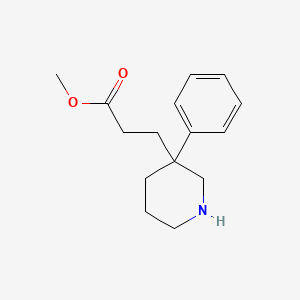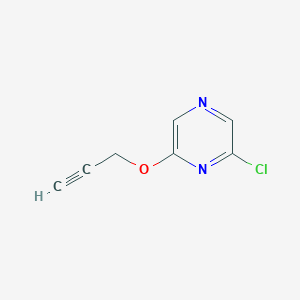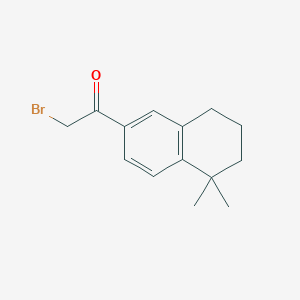
Benzimidazole, 2-(4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-(4-pyrimidinyl)- (6CI): is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(4-pyrimidinyl)- (6CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with pyrimidine derivatives. One common method includes the reaction of 2-aminobenzimidazole with pyrimidine-4-carbaldehyde under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It has shown promising results in inhibiting the growth of various pathogens and cancer cells .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections. It is also explored for its role in modulating biological pathways and molecular targets .
Industry: In the industrial sector, benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of benzimidazole, 2-(4-pyrimidinyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. It also interacts with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: Compounds with fused pyrimidine and benzimidazole rings, similar to benzimidazole, 2-(4-pyrimidinyl)- (6CI).
Uniqueness: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-pyrimidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |
InChI Key |
KHZYWMQALSTVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


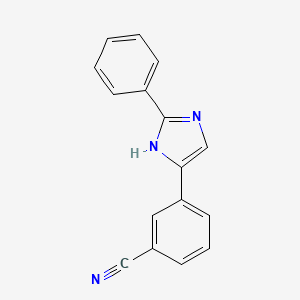
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
